molecular formula C8H12F3NO2 B12090701 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol CAS No. 1375473-70-3

9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B12090701
CAS No.: 1375473-70-3
M. Wt: 211.18 g/mol
InChI Key: LDSGSTMOMUNVJM-UHFFFAOYSA-N
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Description

9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium catalyst . This method is cost-effective and yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity, making it suitable for various applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions often involve the use of sodium borohydride or other reducing agents.

    Substitution: The trifluoromethyl group can be substituted under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Various halogenating agents can be used to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol: This compound is structurally similar but lacks the oxa group.

    9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one: This derivative has a ketone group instead of an alcohol group.

Uniqueness

The presence of both the trifluoromethyl and oxa groups in 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol imparts unique chemical properties, making it more versatile in various applications compared to its similar compounds.

Properties

CAS No.

1375473-70-3

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(13)5-1-12-2-6(7)4-14-3-5/h5-6,12-13H,1-4H2

InChI Key

LDSGSTMOMUNVJM-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2(C(F)(F)F)O)CN1

Origin of Product

United States

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